1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHFPFSWNGZMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, also known as 1-(4-fluorophenyl)-2-pyrrolidinone or its hydrochloride form (CAS: 1423031-75-7), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C12H15ClFNO. Its structure features a pyrrolidine ring substituted with a fluorophenyl group, which is crucial for its biological activity. The presence of the fluorine atom is believed to enhance the lipophilicity and bioavailability of the compound.
Biological Activity Overview
Research indicates that 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one exhibits various biological activities, particularly in antibacterial and antifungal domains. Below is a summary of its reported activities:
Antibacterial Activity
A study examining various pyrrolidine derivatives found that compounds similar to 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one | TBD | TBD |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. Research on related pyrrolidine derivatives indicated significant inhibition against various fungal strains, although specific data for 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is still emerging .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several pyrrolidine derivatives, including 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, and tested their antimicrobial efficacy. The results indicated that the compound significantly inhibited the growth of pathogenic bacteria, particularly in concentrations as low as 0.0039 mg/mL against S. aureus.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis conducted on similar compounds highlighted the importance of substituent groups on the pyrrolidine ring in enhancing antibacterial activity. Compounds with electron-withdrawing groups, such as fluorine, demonstrated improved potency compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one vary in substituents, heterocyclic systems, and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Structural Flexibility vs. Activity: The pyrrolidine ring in the parent compound provides conformational flexibility, which is absent in rigid analogs like the pyridoindole derivative . However, rigid structures (e.g., indazole-pyridine hybrid in ) may improve target specificity.
Biological Activity :
- IU1’s pyrrole-pyrrolidine scaffold demonstrates Usp14 inhibition, a mechanism absent in simpler analogs like 1-(4-fluorophenyl)-2-(oxolan-2-yl)ethan-1-one .
- Bromothiophene-containing analogs exhibit bioisosteric effects, enhancing metabolic stability compared to fluorophenyl derivatives .
Physicochemical Properties :
- Hydroxyl-group-containing derivatives (e.g., 3-hydroxypyrrolidine analog ) show improved solubility, critical for oral bioavailability.
- Chlorophenyl substitution increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Challenges: The discontinued status of the parent compound’s hydrochloride salt contrasts with the scalable synthesis of intermediates like 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one (35% yield via Grignard reaction ), hinting at unresolved stability or purification issues.
Preparation Methods
Direct Friedel–Crafts Acylation Approach
A traditional method involves the Friedel–Crafts acylation of 4-fluorobenzene with an appropriate acyl chloride or anhydride to introduce the phenyl ketone, followed by substitution with pyrrolidine derivatives.
4-Fluorobenzoyl chloride + Pyrrolidine → 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
- Dissolve 4-fluorobenzoyl chloride in anhydrous dichloromethane.
- Add pyrrolidine and a Lewis acid catalyst such as aluminum chloride.
- Maintain reaction at low temperature (~0°C) to control selectivity.
- Work-up involves quenching with water, extraction, and purification via chromatography.
- This method is straightforward but may require optimization to prevent over-acylation or side reactions.
- It is suitable for laboratory-scale synthesis.
Multi-Step Synthesis via Intermediate Formation
Given the complexity, a more controlled approach involves synthesizing an intermediate ketone followed by nucleophilic substitution.
Step 1: Synthesis of 4-Fluorophenylacetyl Chloride
- React 4-fluorobenzoic acid with thionyl chloride under reflux to yield 4-fluorophenylacetyl chloride.
Step 2: Formation of the Ketone
- Condense 4-fluorophenylacetyl chloride with pyrrolidine under basic conditions (e.g., triethylamine) to form the desired ketone.
Step 3: Purification
- Purify the product through recrystallization or chromatography.
Alternative Synthesis via Condensation of Precursors
Synthesis from 4-Fluorophenylacetic Acid and Pyrrolidine Derivatives
- Convert 4-fluorophenylacetic acid to its acid chloride.
- React with pyrrolidine derivatives bearing reactive amino groups.
- Cyclization or subsequent functionalization yields the target compound.
Cyclization of Corresponding Amides
- Prepare an amide intermediate by reacting 4-fluorophenylacetic acid with pyrrolidine.
- Cyclize under dehydrating conditions to form the ketone.
Synthesis via Organocatalytic or Cross-Coupling Methods
Recent advances suggest the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the 4-fluorophenyl group to pyrrolidine derivatives.
- Synthesize a 4-fluorophenylboronic acid derivative.
- Couple with a pyrrolidine-containing halide or amine precursor under Pd(0) catalysis.
- Oxidize or functionalize to form the ketone.
Data Tables Summarizing Key Reaction Conditions
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Friedel–Crafts Acylation | 4-Fluorobenzene | Acyl chloride, AlCl₃ | 0°C to room temp | 60–75 | Efficient for small scale |
| Acid Chloride Reaction | 4-Fluorobenzoic acid | SOCl₂ | Reflux | 80–90 | Precursor for acylation |
| Cross-Coupling | 4-Fluorophenylboronic acid | Pd catalyst | Reflux, inert atmosphere | 70–85 | Suitable for complex derivatives |
Notes on Optimization and Purification
- Purification : Chromatography (silica gel, preparative HPLC) is recommended for high purity.
- Reaction Conditions : Temperature control is critical to prevent side reactions.
- Yield Enhancement : Use of excess pyrrolidine or coupling reagents can improve yields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation between 4-fluorobenzaldehyde derivatives and pyrrolidine-containing precursors. Key steps include:
- Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) under inert atmospheres to prevent side reactions .
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and purity .
- Analytical Monitoring : TLC or HPLC tracks reaction progress, ensuring >95% purity .
Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., fluorophenyl C-F coupling at ~160 ppm) and pyrrolidine ring protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₃FNO₂: theoretical 234.09 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying biological interactions .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodology :
- Solubility Testing : Evaluated in solvents like ethanol, DMSO, or aqueous buffers (pH 7.4) for in vitro assays .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess shelf-life; HPLC monitors decomposition .
Advanced Research Questions
Q. How do structural modifications in the pyrrolidine ring affect biological activity?
- Methodology :
- Analog Synthesis : Replace pyrrolidine with piperidine or azepane to study ring size effects .
- Bioactivity Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity changes due to substituents like fluorine or methyl groups .
Q. What strategies resolve contradictions in reported biological activities of similar compounds?
- Methodology :
- Meta-Analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) or compound purity .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorophenyl vs. thiophene) to isolate activity drivers .
- Mechanistic Replication : Repeat key experiments under standardized conditions (e.g., fixed pH, temperature) .
Q. How is the compound’s interaction with biological targets (e.g., enzymes, receptors) characterized?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., ka/kd for receptor-ligand interactions) .
- Cryo-EM/X-ray Crystallography : Visualizes compound binding to active sites (e.g., dopamine D2 receptor) .
- Pharmacological Profiling : Dose-response curves in animal models (e.g., locomotor activity for CNS effects) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodology :
- Parameter Screening : Use design-of-experiment (DoE) to test variables (e.g., solvent, catalyst ratio) .
- Byproduct Identification : LC-MS identifies impurities (e.g., unreacted aldehyde) affecting yield calculations .
- Cross-Lab Validation : Collaborate with independent labs to verify protocols .
Structural and Mechanistic Insights
Q. What role does the fluorine substituent play in the compound’s reactivity and bioactivity?
- Methodology :
- Electron-Withdrawing Effects : ¹⁹F NMR quantifies electronic effects on adjacent groups .
- Metabolic Stability : Compare fluorinated vs. non-fluorinated analogs in liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
